(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol
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Overview
Description
(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its role in the synthesis of various pharmaceutical agents, particularly as an intermediate in the preparation of P2Y12 receptor antagonists, which are used to prevent thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol typically involves the following steps :
Starting Material: The synthesis begins with (1R,3S)-4-cyclopentene-1,3-diol 1-acetate.
Reaction with Ammonium Formate: The starting material is reacted with ammonium formate in the presence of 10% palladium on activated carbon in methanol at 20-30°C.
Hydrogenation: The reaction mixture is subjected to hydrogenation to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives, which are used in further chemical synthesis and pharmaceutical applications .
Scientific Research Applications
(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its role as an intermediate in the synthesis of P2Y12 receptor antagonists . These antagonists work by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation . The molecular targets and pathways involved include the P2Y12 receptor and the downstream signaling pathways that regulate platelet activation .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: This compound is a stereoisomer with similar chemical properties but different spatial arrangement of atoms.
(3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine: Another related compound with a hydroxyl group instead of an amino group.
Uniqueness
(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of pharmaceutical agents .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6-,7+/m1/s1 |
InChI Key |
AXPYGRDXRLICKY-UCROKIRRSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C[C@@H]([C@@H]2O1)O)N)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C |
Origin of Product |
United States |
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